Zerencotrep, widely known in literature as Pico145 or HC-608, is an orally bioavailable xanthine-derivative inhibitor of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5. Procured primarily as a precision chemical probe, it operates at picomolar to low-nanomolar concentrations, making it the most potent TRPC1/4/5 inhibitor currently documented [1]. Unlike earlier generations of TRPC modulators, Zerencotrep exhibits a quantified >400-fold selectivity window, showing no significant off-target effects on other TRP family members or a broad panel of kinases and receptors at working concentrations up to 100 nM [2]. Its high solubility, stability, and structurally validated binding mechanism at the channel's lipid site 2 make it a primary benchmark material for rigorous target validation in both in vitro cellular assays and in vivo disease models [3].
Generic substitution with older benchmark inhibitors, such as ML204 or clemizole, frequently compromises experimental integrity due to severe potency and spectrum limitations [1]. ML204 requires micromolar concentrations (IC50 ~0.96 µM for TRPC4) to achieve channel blockade, which significantly increases the risk of solvent toxicity and off-target interactions in sensitive assays [2]. More critically, native TRPC channels predominantly exist as heterotetramers (e.g., TRPC1:C4 or TRPC1:C5); ML204 is ineffective at inhibiting these heteromeric assemblies, leading to incomplete channel block and false-negative physiological data [3]. Zerencotrep overcomes these failures by potently inhibiting both homomeric and heteromeric TRPC1/4/5 channels at picomolar concentrations, ensuring near-complete pharmacological knockout without the confounding artifacts associated with high-dose generic alternatives [1].
In direct comparative assays against homomeric TRPC4 and TRPC5 channels, Zerencotrep demonstrates picomolar potency, outperforming the legacy standard ML204[1]. While ML204 requires near-micromolar concentrations to achieve 50% inhibition, Zerencotrep blocks TRPC4 with an IC50 of 349 pM and TRPC5 at 1.3 nM [2]. This represents an approximate 2,750-fold increase in potency.
| Evidence Dimension | Inhibitory Concentration (IC50) for TRPC4 |
| Target Compound Data | 349 pM (0.349 nM) |
| Comparator Or Baseline | ML204: 0.96 µM (960 nM) |
| Quantified Difference | ~2,750-fold higher potency |
| Conditions | Whole-cell patch-clamp recordings or calcium imaging in overexpression systems |
Allows buyers to use sub-nanomolar dosing, drastically reducing required compound mass and eliminating solvent-induced cellular toxicity.
A critical procurement differentiator for Zerencotrep is its picomolar efficacy against heteromeric channels (e.g., TRPC1:C4 and TRPC1:C5), which constitute the majority of native TRPC channels in vivo[1]. Older inhibitors like ML204 fail to effectively block these heteromers, leaving residual channel activity. Zerencotrep inhibits TRPC4-C1 concatemers with an IC50 of 11 to 33 pM, ensuring near-total suppression of native currents that generic substitutes miss[2].
| Evidence Dimension | Inhibitory Concentration (IC50) for TRPC4-C1 Heteromers |
| Target Compound Data | 11 - 33 pM |
| Comparator Or Baseline | ML204: Ineffective / Poor inhibition at standard doses |
| Quantified Difference | Orders of magnitude higher blockade of heteromeric assemblies |
| Conditions | HEK 293 Tet+ cells expressing TRPC4-TRPC1 concatemers activated by (-)-englerin A or S1P |
Ensures accurate pharmacological knockout in primary tissues, preventing the false-negative results common with older inhibitors.
Zerencotrep (Pico145) is structurally related to HC-070 but features a critical trifluoromethoxy group substitution on the chlorophenoxy ring [1]. Cryo-EM structural studies confirm that both compounds bind to lipid site 2, displacing endogenous diacylglycerol/phospholipids; however, the trifluoromethoxy group of Zerencotrep inserts deeply into a specific hydrophobic cavity (surrounded by L521), granting it quantitatively higher binding affinity and greater potency against hTRPC4/5 compared to its analog HC-070 [1].
| Evidence Dimension | Structural Binding Affinity and Potency |
| Target Compound Data | Zerencotrep: Enhanced affinity via trifluoromethoxy-hydrophobic cavity interaction |
| Comparator Or Baseline | HC-070: Lower relative potency (lacks trifluoromethoxy group) |
| Quantified Difference | Higher potency and tighter allosteric stabilization of the closed channel state |
| Conditions | Cryo-EM structural resolution of human TRPC5 at 2.7 Å |
Provides structural biologists with a high-affinity ligand for stabilizing TRPC channel closed states in cryo-EM workflows.
At a standard working concentration of 100 nM—which is more than 100 times its IC50 for TRPC4/5—Zerencotrep exhibits zero significant effect on closely related channels including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 [1]. Furthermore, comprehensive profiling reveals a >400-fold to >2000-fold selectivity window against a vast panel of ion channels, receptors, enzymes, and kinases, directly outperforming the narrow selectivity margins of broad-spectrum generic blockers [2].
| Evidence Dimension | Selectivity Window (Target vs. Off-Target IC50) |
| Target Compound Data | >400-fold to >2000-fold selectivity margin |
| Comparator Or Baseline | Broad-spectrum TRP blockers (e.g., 2-APB, flufenamic acid): <10-fold margin |
| Quantified Difference | Near-absolute target specificity at 100 nM working concentration |
| Conditions | Broad pharmacological profiling against 68+ receptors, kinases, and non-target TRP channels |
Guarantees that observed phenotypic changes in complex assays are strictly TRPC1/4/5-mediated, eliminating costly off-target misinterpretations.
Because Zerencotrep efficiently blocks heteromeric TRPC1:C4/C5 channels—which are the predominant forms in the central nervous system—it is a highly effective procurement choice for studying intrinsic persistent firing and working memory mechanisms in hippocampal CA1 pyramidal cells, replacing ineffective legacy inhibitors like ML204[1].
The compound's high affinity, driven by its trifluoromethoxy group binding at lipid site 2, makes it an effective ligand for structural biologists aiming to lock human TRPC4 or TRPC5 channels in a non-conductive closed state for high-resolution cryo-electron microscopy[2].
Zerencotrep's oral bioavailability, high stability, and picomolar potency allow for precise systemic dosing in rodent models. It is highly recommended for preclinical proof-of-concept studies targeting TRPC5-mediated kidney filter barrier damage (albuminuria) or TRPC4/5-linked anxiety and depression pathways [3].